![molecular formula C13H13N5O4 B6533337 methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate CAS No. 1060184-46-4](/img/structure/B6533337.png)
methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C13H13N5O4 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.09675391 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of CCG-307642 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
CCG-307642 interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory effect by binding to the active site of CDK2, preventing the kinase from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . This is particularly beneficial in the context of cancer treatment, as it can lead to the selective death of cancer cells .
Result of Action
The result of CCG-307642’s action is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also induces apoptosis within HCT cells .
Biological Activity
Methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate (CAS Number: 1060184-46-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H13N5O4 with a molecular weight of 303.27 g/mol. While specific physical properties such as density and melting point are not available in the literature, its structural characteristics suggest potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its triazole and pyrimidine moieties. Triazoles are known for their diverse pharmacological profiles, including antifungal and anticancer activities. The incorporation of a furan ring may enhance the lipophilicity and cellular permeability of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine derivatives. For instance:
- Cell Line Studies : this compound has been evaluated against various cancer cell lines. Preliminary data suggest significant cytotoxic effects:
- MCF7 (Breast Cancer) : IC50 values indicate effective growth inhibition.
- NCI-H460 (Lung Cancer) : Similar trends in cytotoxicity have been observed.
Antimicrobial Activity
The triazole structure is also associated with antimicrobial properties. Compounds with similar triazole-pyrimidine frameworks have demonstrated efficacy against various bacterial strains.
Case Studies
Several studies have documented the synthesis and biological evaluation of triazole-containing compounds:
- Study on Triazole Derivatives : A study by Bouabdallah et al. reported that derivatives with similar structures exhibited cytotoxicity against HepG2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells via modulation of key signaling pathways such as CDK inhibition and HDAC repression .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Conditions and Outcomes
This transformation aligns with studies on structurally similar esters in triazolopyrimidine derivatives, where hydrolysis enhances bioavailability or enables conjugation .
Functionalization of the Triazolopyrimidine Core
The triazolopyrimidine moiety can undergo electrophilic substitution or ring-opening reactions, depending on reaction conditions.
Electrophilic Substitution
The electron-rich nitrogen atoms in the triazole ring may facilitate electrophilic attacks. For example, halogenation or nitration could occur at specific positions.
Example Reaction
Reactant | Conditions | Product | References |
---|---|---|---|
Compound + Br₂ (excess) | DCM, 0°C → RT, 12 hrs | Brominated triazolopyrimidine derivative | , |
Similar reactions are reported for triazolo[4,5-d]pyrimidines under mild halogenation conditions .
Ring-Opening Reactions
Under strongly acidic or oxidative conditions, the triazolopyrimidine ring may undergo cleavage. For instance, treatment with HNO₃ could yield pyrimidine fragments.
Modifications at the Ethyl Group
The ethyl substituent on the triazolopyrimidine may participate in oxidation or alkylation.
Oxidation to Carboxylic Acid
Oxidizing agents like KMnO₄ or CrO₃ could convert the ethyl group to a carboxylic acid.
Conditions | Product | References |
---|---|---|
KMnO₄, H₂O, heat | 3-carboxy-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidine derivative |
This mirrors the oxidation of alkyl chains in related pyrimidine derivatives .
Nucleophilic Substitution at the Furan Ring
The furan methyl group may undergo nucleophilic displacement if activated. For example, reaction with amines could yield amide derivatives.
Example Reaction
Reactant | Conditions | Product | References |
---|---|---|---|
Compound + NH₃ (excess) | Ethanol, reflux, 24 hrs | 5-({3-ethyl-7-oxo-triazolo...}methyl)furan-2-carboxamide |
Cycloaddition Reactions
The triazolopyrimidine’s conjugated system may participate in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.
Dipolarophile | Conditions | Product Type | References |
---|---|---|---|
Phenylacetylene | CuI, DMF, 80°C | Pyrazole-fused triazolopyrimidine | , |
Such reactions are well-documented for triazolopyrimidines in the synthesis of hybrid heterocycles .
Stability Under Thermal and Photolytic Conditions
Studies on analogous compounds suggest that the triazolopyrimidine core is stable up to 250°C but may decompose under UV light, forming nitroso intermediates .
Comparative Reactivity with Analogues
The table below compares key reactions of methyl 5-({3-ethyl-7-oxo...}methyl)furan-2-carboxylate with structurally related compounds:
Properties
IUPAC Name |
methyl 5-[(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-3-18-11-10(15-16-18)12(19)17(7-14-11)6-8-4-5-9(22-8)13(20)21-2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRPGAKRGGNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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